N-(4-methoxyphenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
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Description
N-(4-methoxyphenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H21N3O4S2 and its molecular weight is 443.54. The purity is usually 95%.
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Scientific Research Applications
Crystal Structures and Comparative Analysis
- The compound's crystal structures have been described, with comparisons drawn to related structures, indicating its relevance in crystallography and material science studies (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Inhibitory Activity in Pharmacology
- Some derivatives of this compound have demonstrated strong inhibitory activity on the COX-2 enzyme, suggesting potential applications in pharmacological research and drug development (Ertas et al., 2022).
Anticancer Properties
- Research indicates the compound's potential in anticancer applications, especially in the context of drug-like small molecules with anticancer properties (Yushyn, Holota, & Lesyk, 2022).
Radiochemistry and Imaging
- The compound has been explored for its potential in radiochemistry, particularly in developing PET tracers for imaging specific enzymes (Gao, Wang, & Zheng, 2016).
Receptor Antagonism in Biochemistry
- Studies have shown that certain derivatives can act as selective antagonists for human adenosine A3 receptors, which is significant for biochemical research and potential therapeutic applications (Jung et al., 2004).
Antiviral Activities
- Some derivatives have displayed high activity against specific virus strains, indicating its relevance in antiviral research (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).
Antioxidant and Anti-Inflammatory Properties
- The compound and its derivatives have been evaluated for their antioxidant and anti-inflammatory activities, relevant in various therapeutic research areas (Koppireddi et al., 2013).
Antimicrobial Activities
- Research into novel thiazoles, including this compound, has shown significant antimicrobial activities against various bacterial and fungal strains (Saravanan et al., 2010).
Green Synthesis in Chemical Engineering
- Studies have explored its role in green synthesis processes, particularly in the production of dyes and other chemicals, emphasizing its environmental benefits (Zhang Qun-feng, 2008).
β3-Adrenergic Receptor Agonists in Medical Research
- Some acetamide derivatives have been evaluated as β3-adrenergic receptor agonists, with implications for obesity and diabetes treatment (Maruyama et al., 2012).
Antifibrotic and Anticancer Studies
- The compound has been a subject of antifibrotic and anticancer activity studies, identifying potential candidates for further testing in these fields (Kaminskyy et al., 2016).
Antitumor Activity in Oncology
- It has shown considerable antitumor activity against various cancer cell lines, highlighting its importance in oncological research (Yurttaş, Tay, & Demirayak, 2015).
Anticonvulsant Research
- Derivatives incorporating a sulfonamide moiety have been synthesized and evaluated as anticonvulsant agents, relevant in neuropharmacology (Farag et al., 2012).
Anticancer Evaluation in Pharmacology
- N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were studied for their anticancer activity, contributing to the development of new anticancer drugs (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Adenosine Receptor Antagonism
- N-[4-(4-methoxyphenyl)-thiazol-2-yl]-acetamide has been identified as a lead compound for developing potent adenosine A(3) receptor antagonists, useful in various therapeutic contexts (Press et al., 2004).
properties
IUPAC Name |
2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-27-17-7-3-14(4-8-17)22-19(25)11-16-12-29-21(24-16)30-13-20(26)23-15-5-9-18(28-2)10-6-15/h3-10,12H,11,13H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZULEZJFCIBXFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide |
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